molecular formula C27H27N3O3S B11516394 4-[({5-[(4-tert-butylphenoxy)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)methyl]benzoic acid

4-[({5-[(4-tert-butylphenoxy)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)methyl]benzoic acid

Cat. No.: B11516394
M. Wt: 473.6 g/mol
InChI Key: UFBFHFBQPYKIOS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[({5-[(4-tert-butylphenoxy)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)methyl]benzoic acid is a complex organic compound with a unique structure that combines a triazole ring, a benzoic acid moiety, and a tert-butylphenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[({5-[(4-tert-butylphenoxy)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)methyl]benzoic acid typically involves multiple steps, starting from readily available precursors

    Formation of the Triazole Ring: This step often involves the cyclization of a hydrazine derivative with an appropriate nitrile or ester under acidic or basic conditions.

    Introduction of the tert-Butylphenoxy Group: This can be achieved through nucleophilic substitution reactions, where the phenoxy group is introduced using a tert-butylphenol derivative and a suitable leaving group.

    Coupling with Benzoic Acid: The final step involves the coupling of the triazole intermediate with benzoic acid, typically using a coupling reagent such as EDCI or DCC in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might involve continuous flow chemistry techniques, automated synthesis, and advanced purification methods such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-[({5-[(4-tert-butylphenoxy)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)methyl]benzoic acid can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the triazole ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The triazole ring can be reduced under catalytic hydrogenation conditions to form dihydrotriazoles.

    Substitution: The phenoxy group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Catalytic hydrogenation using palladium on carbon

    Substitution: Nitric acid, bromine

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Dihydrotriazoles

    Substitution: Nitrated or halogenated derivatives

Scientific Research Applications

4-[({5-[(4-tert-butylphenoxy)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)methyl]benzoic acid has several scientific research applications:

    Medicinal Chemistry: This compound can be used as a scaffold for the development of new drugs, particularly those targeting enzymes or receptors involved in disease pathways.

    Materials Science: The unique structure of this compound makes it a candidate for the development of new materials with specific properties, such as polymers or coatings.

    Industrial Chemistry: It can be used as an intermediate in the synthesis of other complex organic molecules, potentially serving as a building block for agrochemicals or specialty chemicals.

Mechanism of Action

The mechanism of action of 4-[({5-[(4-tert-butylphenoxy)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)methyl]benzoic acid depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, and modulating their activity. The triazole ring and phenoxy group can interact with the active site of the target protein, leading to inhibition or activation of its function.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[({5-[(4-tert-butylphenoxy)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)methyl]benzoic acid is unique due to its combination of a triazole ring, a benzoic acid moiety, and a tert-butylphenoxy group. This unique structure imparts specific chemical and biological properties that are not found in simpler compounds.

Properties

Molecular Formula

C27H27N3O3S

Molecular Weight

473.6 g/mol

IUPAC Name

4-[[5-[(4-tert-butylphenoxy)methyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanylmethyl]benzoic acid

InChI

InChI=1S/C27H27N3O3S/c1-27(2,3)21-13-15-23(16-14-21)33-17-24-28-29-26(30(24)22-7-5-4-6-8-22)34-18-19-9-11-20(12-10-19)25(31)32/h4-16H,17-18H2,1-3H3,(H,31,32)

InChI Key

UFBFHFBQPYKIOS-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)OCC2=NN=C(N2C3=CC=CC=C3)SCC4=CC=C(C=C4)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.